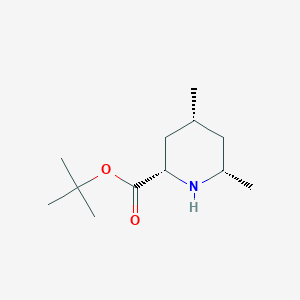
Tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as Tert-butyl DMP or Tert-butyl 4,6-dimethylpiperidine-2-carboxylate.
Wirkmechanismus
The mechanism of action of Tert-butyl DMP is not well understood, but it is believed to act as a GABAergic agent by enhancing the activity of the GABA neurotransmitter. This results in the inhibition of neuronal activity, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Tert-butyl DMP has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. It has also been found to reduce the levels of inflammatory cytokines, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Tert-butyl DMP in lab experiments is its high yield during synthesis, making it a cost-effective option. It is also easy to handle and store, making it a convenient option for researchers.
However, Tert-butyl DMP has some limitations in lab experiments. It has a short half-life, making it difficult to study its long-term effects. It is also not water-soluble, making it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of Tert-butyl DMP. One of the significant directions is the development of new drugs based on Tert-butyl DMP. The anticonvulsant and analgesic properties of Tert-butyl DMP make it a promising candidate for the development of new drugs for the treatment of various diseases.
Another future direction is the study of the long-term effects of Tert-butyl DMP. The short half-life of Tert-butyl DMP makes it difficult to study its long-term effects, and further research is needed to understand its potential risks and benefits.
Conclusion:
In conclusion, Tert-butyl (Tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate)-4,6-dimethylpiperidine-2-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tert-butyl DMP in various fields of scientific research.
Synthesemethoden
Tert-butyl DMP can be synthesized by the reaction of 2,2,6-trimethyl-4-piperidone with tert-butyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction results in the formation of Tert-butyl DMP as a white solid with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl DMP has been found to have potential applications in various fields of scientific research. One of the significant applications is in the field of organic chemistry, where it is used as a chiral auxiliary in asymmetric synthesis. It has been used in the synthesis of various biologically active compounds, including alkaloids and amino acids.
Tert-butyl DMP has also been used in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for the treatment of various diseases. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-8-6-9(2)13-10(7-8)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3/t8-,9+,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROOGDDYDMNCME-UTLUCORTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(C1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N[C@@H](C1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

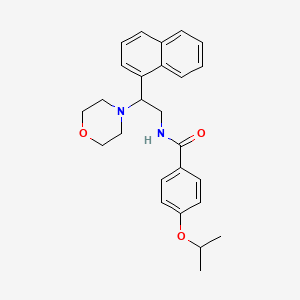
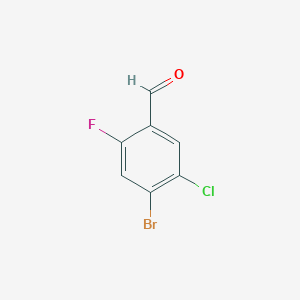
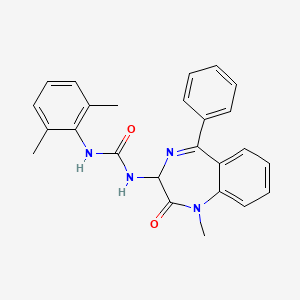
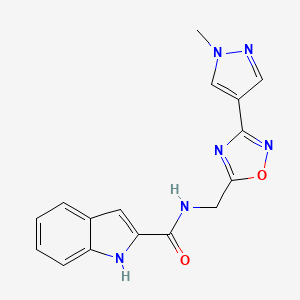



![(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2531846.png)
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2531853.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)
![Tert-butyl N-[[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methyl]carbamate](/img/structure/B2531857.png)